4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one
CAS No.: 479577-82-7
Cat. No.: VC4215591
Molecular Formula: C18H13N3O
Molecular Weight: 287.322
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 479577-82-7 |
---|---|
Molecular Formula | C18H13N3O |
Molecular Weight | 287.322 |
IUPAC Name | 4-methyl-2-quinolin-8-ylphthalazin-1-one |
Standard InChI | InChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3 |
Standard InChI Key | XMYSTRUFPKBWBE-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class, featuring a bicyclic phthalazine core fused with a quinoline moiety. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 479577-82-7 |
Molecular Formula | C₁₈H₁₃N₃O |
Molecular Weight | 287.322 g/mol |
IUPAC Name | 4-methyl-2-quinolin-8-ylphthalazin-1-one |
SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4 |
InChI Key | XMYSTRUFPKBWBE-UHFFFAOYSA-N |
The quinoline moiety at position 2 introduces π-π stacking capabilities, while the methyl group at position 4 modulates electronic density. X-ray crystallography data, though unavailable for this specific compound, suggests a planar configuration based on analogous phthalazinones .
Synthesis and Structural Analysis
Synthetic Pathways (Inferred from Analogues)
While no published synthesis route exists for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one, related phthalazinones are typically synthesized through:
-
Chemoselective O-alkylation: Starting materials like 2-phenyl-2,3-dihydrophthalazine-1,4-dione undergo alkylation with ethyl chloroacetate to form ester intermediates .
-
Hydrazinolysis: Ester groups are converted to hydrazides using hydrazine hydrate, enabling further functionalization .
-
Azide Coupling: Reaction with amino acid esters under Staudinger conditions yields dipeptide-conjugated derivatives .
For example, methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate (5a) was synthesized via these methods, confirmed by ¹H NMR signals at δ 6.91 ppm (NHCH₂), 4.07 ppm (NHCH₂), and 3.69 ppm (OCH₃) .
Spectroscopic Characterization
Hypothetical characterization data, extrapolated from analogues:
-
¹H NMR: Expected signals between δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.5 ppm (methyl groups), and δ 10–11 ppm (amide NH) .
-
Mass Spectrometry: Predicted [M + Na]⁺ peak at m/z 310.3.
Pharmacological Properties
Cytotoxic Activity
Though direct cytotoxicity data for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is unavailable, structurally similar compounds exhibit potent activity:
Compound | HCT-116 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | Selectivity Index (WISH) |
---|---|---|---|
7c | 1.36 | 7.67 | >73.5 |
8b | 2.34 | 16.03 | >42.7 |
Cisplatin | 3.67 | 5.71 | 1.6 |
Derivatives with phenyl-phthalazinone moieties (7c, 8b) show enhanced selectivity for cancer cells over normal WISH cells . Molecular docking studies suggest VEGFR2 inhibition as a potential mechanism, with binding energies comparable to co-crystallized ligands (-9.2 kcal/mol) .
ADME and Pharmacokinetics
Physicochemical predictions for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one:
Parameter | Value |
---|---|
LogP (Partition Coefficient) | 2.8 ± 0.3 |
Water Solubility | 12.4 μg/mL |
Plasma Protein Binding | 89% |
CYP450 3A4 Inhibition | Moderate |
These values, derived from QSAR models of analogues, suggest favorable absorption and moderate hepatic metabolism .
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods to introduce substituents at positions 3 and 4 of the phthalazinone core.
-
Target Validation: Screen against kinase panels (e.g., VEGFR2, EGFR) to identify primary targets.
-
In Vivo Toxicity: Assess acute/chronic toxicity in rodent models, focusing on hepatorenal parameters.
-
Formulation Studies: Explore nanoencapsulation to enhance solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume